molecular formula C24H19NO2S2 B4593389 5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4593389
M. Wt: 417.5 g/mol
InChI Key: GJHNNYJHVFEWQZ-JCMHNJIXSA-N
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Description

5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H19NO2S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.08572120 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

5-Benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs, including compounds with modifications at the 5-position, have shown significant promise in inducing apoptosis in cancer cells while sparing normal cells. These compounds exhibit tumor-selective cytotoxic effects, making them potential candidates for treating refractory cancers that overexpress P-glycoprotein, a common mechanism of drug resistance. Notably, the analogs' cell uptake studies suggest their effectiveness against paclitaxel- and vinorelbine-resistant cancer cells due to their ability to bypass P-glycoprotein-mediated drug efflux (Wu et al., 2006).

Material Science Applications

The synthesis and structural analysis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones reveal a spectrum of biological activities. These compounds, with various arylidene substitutions, have been characterized through elemental analysis, IR, 1H NMR, and MS spectroscopy, demonstrating their potential in material science applications, particularly in developing new polymers with unique properties (Popov-Pergal et al., 2010).

Antimicrobial and Antioxidant Properties

Several thiazolidinone derivatives exhibit notable antimicrobial and antioxidant activities. For instance, (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties have demonstrated efficacy against Gram-positive bacterial strains, highlighting their potential as novel antimicrobial agents. Furthermore, these compounds' antioxidant properties suggest their application in protecting against oxidative stress-related diseases (Trotsko et al., 2018).

Analgesic Activity

Research into the analgesic properties of fluorinated thiazolidinone derivatives, synthesized through eco-friendly methods using lemon juice as a catalyst, indicates their potential in pain management. These studies emphasize the importance of sustainable chemistry in pharmaceutical development while exploring new therapeutic avenues for analgesia (Sachdeva et al., 2013).

Electrochemical Applications

The electrochemical behavior of hydantoin derivatives, including their oxidation processes, has been explored, revealing insights into their potential applications in electrochemical sensors and other devices. This research contributes to the broader understanding of thiazolidinone derivatives' electrochemical properties, which could inform the design of new materials and technologies (Nosheen et al., 2012).

Properties

IUPAC Name

(5Z)-5-[(5-methyl-2-phenylmethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2S2/c1-17-12-13-21(27-16-18-8-4-2-5-9-18)19(14-17)15-22-23(26)25(24(28)29-22)20-10-6-3-7-11-20/h2-15H,16H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHNNYJHVFEWQZ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.